2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
Overview
Description
2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate is a useful research compound. Its molecular formula is C22H22ClNO6 and its molecular weight is 431.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Organotin derivatives of indomethacin, including compounds with structural similarities to 2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate, have been synthesized and characterized. These compounds have shown potential cytotoxic activities against lung adenocarcinoma and cervical cancer cell lines, with certain derivatives exhibiting activity while others do not (Camacho-Camacho et al., 2008).
- Another research effort focused on the synthesis of 2-(2-arylmorpholino-4-yl)ethyl esters of indomethacin, a class to which the compound of interest may be related. These studies aimed at developing COX-2 inhibitors with reduced side effects typical of nonsteroidal anti-inflammatory drugs (NSAIDs). Compounds with variations in the ester moiety exhibited significant COX-2 inhibitory activity (Shi et al., 2012).
Biological Evaluation
- The modification of indomethacin derivatives to produce organotin compounds, as mentioned above, reflects a broader interest in modifying indole-acetate structures for enhanced biological activity. The cytotoxic properties of these compounds indicate a potential for developing new therapeutic agents.
Chemical Activation and Reaction Studies
- Research on similar esters has explored their activation and reactions on various catalysts, providing insights into their chemical behavior and potential applications in synthesis and industrial processes. For instance, studies on the activation of methyl acetate on Pd(111) surfaces offer parallels to understanding the reactivity of complex esters in catalytic environments (Xu & Xu, 2010).
Mechanism of Action
Target of Action
The primary target of this compound is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation.
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its activity and thus reducing the production of prostaglandins .
Biochemical Pathways
The compound likely affects the prostaglandin synthesis pathway . By inhibiting Prostaglandin G/H synthase 1, it could reduce the production of prostaglandins, leading to downstream effects such as a decrease in inflammation .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential to reduce inflammation by inhibiting prostaglandin production . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target
Properties
IUPAC Name |
2,3-dihydroxypropyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO6/c1-13-18(10-21(27)30-12-16(26)11-25)19-9-17(29-2)7-8-20(19)24(13)22(28)14-3-5-15(23)6-4-14/h3-9,16,25-26H,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVIECLQBNZXKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60992558 | |
Record name | 2,3-Dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60992558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71848-87-8 | |
Record name | 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-,2,3-dihydroxypropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071848878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60992558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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